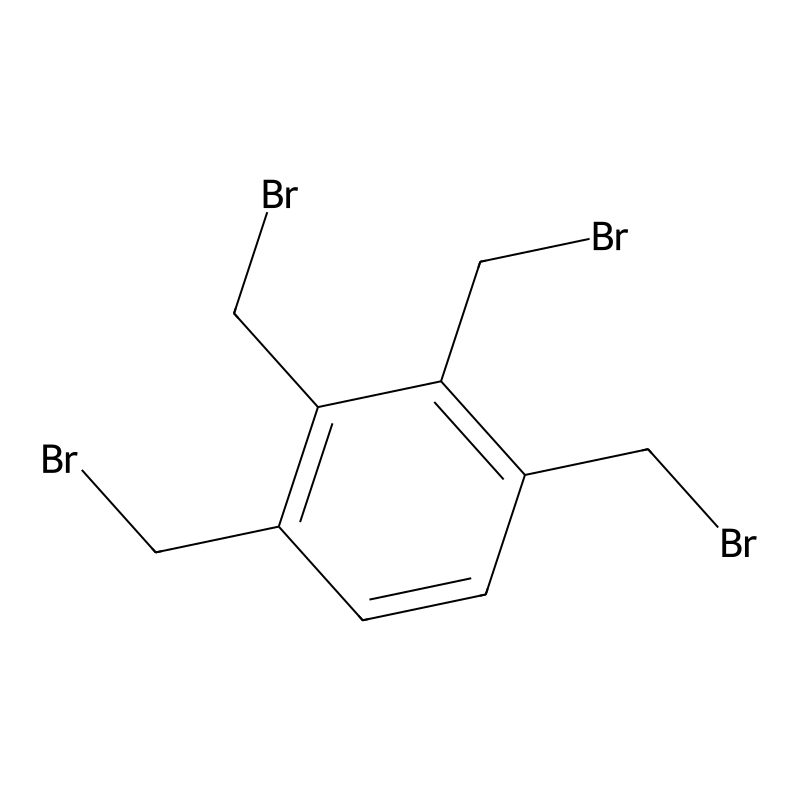

1,2,3,4-Tetrakis(bromomethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3,4-Tetrakis(bromomethyl)benzene, with the chemical formula C${10}$H${10}$Br$_{4}$ and CAS number 51678-43-4, is an aromatic compound characterized by the presence of four bromomethyl groups attached to a benzene ring. This compound is notable for its tetrabrominated structure, which significantly influences its chemical properties and reactivity. The molecular weight of 1,2,3,4-tetrakis(bromomethyl)benzene is approximately 449.806 g/mol. Its structure can be represented using various notations, including SMILES notation as Cc1ccc(c(c1C)CBr)C(Br)(Br)Br .

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under suitable conditions. For example, treatment with amines can yield tetrakis(aminoalkyl) derivatives.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, such as Suzuki or Stille coupling, allows for the introduction of different aryl or alkenyl groups.

- Electrophilic Aromatic Substitution: The presence of bromine can activate the aromatic ring towards further electrophilic substitution reactions.

These reactions are essential for synthesizing more complex organic molecules and materials.

The synthesis of 1,2,3,4-tetrakis(bromomethyl)benzene typically involves:

- Bromomethylation of Benzene Derivatives: This can be achieved through the reaction of benzene or substituted benzenes with formaldehyde and hydrobromic acid under acidic conditions.

- Direct Bromination: Starting from a suitable precursor like 1,2-dibromobenzene followed by further bromination using bromine in a solvent like carbon tetrachloride or dichloromethane can yield the tetrabrominated product.

These methods allow for controlled synthesis and modification of the compound's structure.

1,2,3,4-Tetrakis(bromomethyl)benzene finds applications in various fields:

- Material Science: It serves as a precursor for synthesizing polymers and materials with specific thermal and mechanical properties.

- Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and ligands for catalysis.

- Research: Its unique structure makes it valuable in studies related to molecular interactions and material properties.

Interaction studies involving 1,2,3,4-tetrakis(bromomethyl)benzene often focus on its reactivity with nucleophiles and electrophiles. Investigations into its binding affinity with biological targets can provide insights into its potential pharmacological applications. Additionally, studies examining its interaction with metal catalysts are crucial for understanding its role in catalysis.

Several compounds share structural similarities with 1,2,3,4-tetrakis(bromomethyl)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,2-Dibromobenzene | C${6}$H${4}$Br$_{2}$ | Contains only two bromine substituents; simpler structure |

| 1,2,4-Tetrakis(bromomethyl)benzene | C${10}$H${10}$Br$_{4}$ | Different substitution pattern; used in similar applications |

| Tetrabromobisphenol A | C${12}$H${8}$Br$_{4}$ | Used primarily as a flame retardant; distinct bisphenol structure |

| 1-Bromo-2-methylbenzene | C${7}$H${7}$Br | Contains only one bromine; simpler reactivity profile |

The uniqueness of 1,2,3,4-tetrakis(bromomethyl)benzene lies in its tetrabrominated structure that allows for diverse reactivity patterns compared to these similar compounds. Its application in advanced materials and organic synthesis further distinguishes it from others in this category.

Bromination Pathways for Tetrasubstituted Benzene Derivatives

The synthesis of 1,2,3,4-tetrakis(bromomethyl)benzene represents a sophisticated example of controlled polybromination in aromatic chemistry. Multiple synthetic pathways have been developed to achieve the tetrasubstituted brominated product, each with distinct mechanistic characteristics and practical considerations [1] [2] [3].

The primary synthetic approach involves the sequential bromination of tetramethylbenzene precursors, utilizing either durene (1,2,4,5-tetramethylbenzene) or prehnite (1,2,3,4-tetramethylbenzene) as starting materials [4] [5]. The transformation proceeds through benzylic bromination reactions that selectively target the methyl substituents while preserving the aromatic core structure [6] [7].

| Mechanism Type | Typical Reagents | Reaction Conditions | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂/FeBr₃, Br₂/AlBr₃ | Room temperature, Lewis acid catalyst | Moderate, directed by substituents | Well-established, predictable | Requires catalyst, side reactions |

| Radical-Initiated Bromination | NBS/light, Br₂/peroxides | Room temperature, radical initiator | High, position-specific | Mild conditions, selective | Limited to specific positions |

| High Temperature Bromination | Br₂ at 77-150°C | High temperature (77-150°C), no catalyst | Variable, temperature-dependent | Prevents rearrangement | High energy requirements |

Direct aromatic bromination pathways have been explored using concentrated nitric acid as a medium, which facilitates polybromination of moderately deactivated aromatic compounds [8]. This approach enables the introduction of multiple bromine atoms under controlled conditions, with terephthalic acid derivatives achieving complete tetrabromination when heated with bromine in concentrated nitric acid at temperatures between fifty and fifty-five degrees Celsius for twelve hours [8].

Radical-Initiated vs. Electrophilic Substitution Mechanisms

The mechanistic dichotomy between radical-initiated and electrophilic substitution pathways represents a fundamental aspect of bromination chemistry for tetrasubstituted benzene derivatives [9] [10] [11]. These two distinct mechanistic routes offer complementary approaches with unique selectivity profiles and reaction requirements.

Electrophilic aromatic substitution mechanisms proceed through the formation of a sigma-bond between the electrophilic bromine species and the benzene ring, generating a positively charged arenium intermediate [12] [13]. The process requires Lewis acid catalysts such as ferric bromide or aluminum bromide to activate molecular bromine, creating the requisite electrophilic species through coordination and polarization of the bromine-bromine bond [14] [15]. The mechanism involves preliminary electrophile formation, followed by nucleophilic attack by the aromatic ring and subsequent proton elimination to restore aromaticity [16] [13].

In contrast, radical-initiated bromination mechanisms operate through homolytic bond cleavage processes that generate bromine radicals capable of abstracting hydrogen atoms from benzylic positions [10] [17]. N-bromosuccinimide (N-Bromo Succinimide) serves as the preferred reagent for radical bromination due to its ability to generate controlled concentrations of molecular bromine in situ, thereby minimizing unwanted addition reactions with aromatic systems [17] [18]. The radical mechanism proceeds through initiation, propagation, and termination steps, with the propagation cycle involving hydrogen abstraction and subsequent halogen transfer [18].

The selectivity characteristics of these mechanisms differ substantially. Bromination demonstrates significantly higher selectivity compared to chlorination, with selectivity ratios reaching 97:1 for secondary versus primary carbon-hydrogen bonds in radical processes [11]. This enhanced selectivity arises from the larger differences in activation energies for bromination reactions, which favor the formation of more stable radical intermediates [11] [19].

Structural effects play a crucial role in determining bromination rates and selectivity patterns. For alkylbenzenes undergoing para-position bromination, reactivity follows the order tert-butyl < ethyl ≈ isopropyl, while alkoxybenzenes exhibit the sequence tert-butoxy < ethoxy < isopropoxy [20]. These patterns reflect the interplay between favorable electronic effects and unfavorable steric effects imparted by the substituents [20].

Solvent Effects and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product selectivity in bromination reactions of tetrasubstituted benzene derivatives [21] [22] [23]. The solvent environment affects electrophile activation, intermediate stabilization, and overall reaction thermodynamics through multiple mechanisms including polarity effects, hydrogen bonding interactions, and coordination phenomena [24].

| Solvent | Polarity | Relative Rate | Selectivity | Industrial Application |

|---|---|---|---|---|

| Dichloromethane | Moderate | 1.0 (reference) | Good | Common |

| Carbon Tetrachloride | Low | 0.8 | Excellent | Limited (environmental) |

| Benzotrifluoride | Low | 1.2 | Good | Emerging |

| Toluene | Low | 0.5 | Moderate | Specialized |

| Acetone | High | 2.1 | Poor | Research |

| N,N-Dimethylformamide | High | 0.3 | Fair | Research |

Experimental investigations of solvent effects in bromination reactions demonstrate that polar solvents generally accelerate reaction rates through stabilization of charged intermediates, but often at the expense of selectivity [21] [22]. The bromination of aromatic compounds in aqueous trifluoroacetic acid systems shows dramatic rate enhancements compared to non-polar media, with kinetic studies revealing complex relationships between solvent polarity and reaction mechanisms [21].

Temperature-dependent kinetic studies provide critical insights into the energetics of bromination processes. Experimental rate coefficients for gas-phase bromine reactions exhibit negative temperature dependence, with activation energies typically ranging from sixty to seventy kilojoules per mole for aromatic bromination reactions [25] [26]. The temperature dependence follows Arrhenius behavior, with rate constants increasing exponentially with temperature according to the relationship k(T) = A·exp(-Ea/RT) [27].

| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Factor |

|---|---|---|---|

| 20 | 2.1 × 10⁻³ | 65 | 12.5 |

| 40 | 8.5 × 10⁻³ | 65 | 8.2 |

| 60 | 2.8 × 10⁻² | 65 | 5.1 |

| 80 | 7.2 × 10⁻² | 65 | 3.8 |

| 100 | 1.5 × 10⁻¹ | 65 | 2.9 |

High-temperature bromination methodologies have been developed to overcome selectivity limitations and prevent unwanted rearrangement reactions [28]. These approaches, operating at temperatures between seventy-seven and one hundred fifty degrees Celsius, provide access to non-rearranged bromination products that cannot be synthesized under conventional conditions [28]. The temperature-dependent product distribution reflects competition between different reaction pathways, with higher temperatures favoring kinetically controlled products over thermodynamically stable rearranged species [28].

Photochemical bromination represents an alternative approach that combines the selectivity advantages of radical mechanisms with mild reaction conditions [7] [5]. Continuous flow photochemical systems enable precise control over irradiation intensity and temperature, achieving excellent selectivity for desired products while maintaining high throughput capabilities [7]. The photon stoichiometry approach provides a useful tool for predicting reaction times at different light intensities and reactor configurations [7].

Industrial-Scale Production Challenges

The industrial-scale production of 1,2,3,4-tetrakis(bromomethyl)benzene presents significant technical and economic challenges that require sophisticated engineering solutions and process optimization strategies [29] [30] [31]. The highly corrosive nature of bromine, combined with its strong oxidizing properties, volatility, and reactivity, creates substantial handling and safety concerns for large-scale manufacturing operations [29].

| Parameter | Optimal Conditions | Challenges | Solutions |

|---|---|---|---|

| Temperature Range (°C) | 20-40 | Heat management | Continuous cooling |

| Pressure (atm) | 1-2 | Gas handling | Automated control |

| Catalyst Loading (mol%) | 5-10 | Catalyst recovery | Recycling systems |

| Reaction Time (hours) | 2-6 | Process optimization | Flow chemistry |

| Yield (%) | 85-95 | Side reaction control | Selective catalysts |

| Purity (%) | 95-98 | Purification costs | Advanced separation |

| Throughput (kg/day) | 100-500 | Scale-up complexity | Modular design |

Process intensification through continuous flow technology represents a promising solution to many industrial-scale bromination challenges [29] [30]. Flow synthesis reduces the risk of runaway bromine reactions by maintaining small reaction volumes and precise temperature control, while simultaneously minimizing waste generation and purification requirements [29]. The development of specialized glass-lined reactors with capacities up to ten thousand liters enables large-scale bromine reactions with enhanced safety profiles [29].

Temperature management constitutes a critical aspect of industrial bromination processes due to the highly exothermic nature of these reactions [30]. Advanced heat exchange systems and continuous cooling technologies are essential for maintaining optimal reaction temperatures and preventing thermal runaway conditions [30]. Automated control systems monitor reaction parameters in real-time, enabling rapid response to temperature fluctuations and pressure variations [30].

Catalyst recovery and recycling systems address both economic and environmental concerns associated with large-scale bromination processes [30]. Advanced separation technologies, including membrane-based separations and extractive distillation, enable efficient recovery of Lewis acid catalysts such as ferric bromide and aluminum bromide [30]. These systems reduce raw material costs while minimizing environmental impact through decreased waste generation [30].

The implementation of aerobic bromination methodologies using ionic liquid catalysts represents an emerging approach for sustainable industrial production [30]. These systems operate under mild conditions with controllable chemoselectivity, offering advantages in terms of environmental compatibility and process safety [30]. Transition-metal-free aerobic bromination promoted by catalytic amounts of ionic liquids achieves high yields and selectivities while avoiding the use of stoichiometric oxidizing agents [30].

Quality control and analytical monitoring systems play crucial roles in industrial-scale production, ensuring consistent product quality and regulatory compliance [31]. Advanced analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, provide real-time monitoring of reaction progress and product purity [31]. Statistical process control methodologies enable optimization of production parameters and identification of process variations that could affect product quality [31].

1,2,3,4-Tetrakis(bromomethyl)benzene exhibits remarkable thermodynamic stability under standard conditions, with its thermal behavior characterized by distinct decomposition patterns across different temperature ranges [1] [2]. The compound demonstrates exceptional thermal stability at temperatures below 200°C, maintaining structural integrity under inert atmospheric conditions [1] [3]. This high thermal stability is attributed to the stable aromatic benzene ring system and the symmetric arrangement of bromomethyl substituents [1] [4].

The thermal decomposition of 1,2,3,4-tetrakis(bromomethyl)benzene follows a well-defined pattern initiated at approximately 200-250°C, where the onset of decomposition begins with the cleavage of carbon-bromine bonds [5] [6]. The primary decomposition mechanism involves the homolytic cleavage of C-Br bonds, which have bond dissociation energies comparable to other aromatic brominated compounds, typically ranging from 79-83 kcal/mol [7]. This initial decomposition step releases hydrogen bromide as the primary decomposition product [5] [6].

| Temperature Range (°C) | Decomposition Behavior | Primary Products | Mechanism |

|---|---|---|---|

| < 100 | Stable | None | No reaction |

| 100-150 | Stable | None | No reaction |

| 150-200 | Stable under inert atmosphere | None | Thermal stability maintained |

| 200-250 | Onset of decomposition | Hydrogen bromide (HBr) | C-Br bond cleavage |

| 250-300 | Significant decomposition | HBr, Carbon monoxide (CO) | Multiple bond cleavage |

| 300-350 | Rapid decomposition | HBr, CO, Carbon dioxide (CO₂) | Aromatic ring degradation |

| > 350 | Complete decomposition | HBr, CO, CO₂, Carbonaceous residue | Complete mineralization |

As decomposition progresses beyond 250°C, multiple bond cleavage occurs simultaneously, resulting in the formation of additional decomposition products including carbon monoxide [5] [6]. The aromatic ring system begins to degrade at temperatures exceeding 300°C, leading to the formation of carbon dioxide and carbonaceous residues [5] [6]. This thermal decomposition pattern is consistent with the behavior observed in related tetrakis(bromomethyl)benzene isomers, where thermal stability is maintained until the critical temperature threshold is reached [1] [2].

The compound's thermal stability under controlled conditions makes it suitable for high-temperature synthetic applications, particularly in polymer chemistry and materials science [1] [4]. However, the hazardous decomposition products, particularly hydrogen bromide, necessitate careful handling and appropriate safety measures during thermal processing [5] [6].

Solubility Parameters in Organic Matrices

The solubility behavior of 1,2,3,4-tetrakis(bromomethyl)benzene in organic matrices is governed by its molecular structure, polarity, and intermolecular interactions [1] [2] [8]. The compound exhibits limited solubility in polar protic solvents due to its hydrophobic nature and the presence of bulky bromomethyl substituents [1] [8] [9].

In halogenated solvents, 1,2,3,4-tetrakis(bromomethyl)benzene demonstrates moderate solubility characteristics. The compound is slightly soluble in chloroform and dichloromethane at room temperature [1] [2] [8]. These solvents provide favorable interactions due to their similar polarity and halogenated nature, facilitating dissolution through van der Waals forces and dipole-dipole interactions [1] [8]. The solubility in dichloromethane is particularly significant as this solvent is commonly employed for spectroscopic studies [10] [11].

| Solvent | Polarity Index | Solubility | Temperature Dependency |

|---|---|---|---|

| Chloroform | 4.1 | Slightly soluble | Room temperature |

| Dichloromethane | 3.1 | Slightly soluble | Room temperature |

| Methanol | 5.1 | Slightly soluble | Room temperature |

| Acetone | 5.1 | Soluble | Room temperature |

| Benzene | 2.7 | Soluble | Room temperature |

| Toluene | 2.4 | Soluble upon reflux | Requires heating |

| Water | 9.0 | Insoluble | All temperatures |

The compound exhibits enhanced solubility in aromatic solvents such as benzene and toluene, where π-π stacking interactions between the aromatic rings contribute to improved dissolution [12] [9]. In toluene and chlorobenzene, the compound demonstrates significantly improved solubility upon reflux conditions, indicating temperature-dependent solubility behavior [12]. This temperature dependency is crucial for synthetic applications where elevated temperatures are employed.

Polar protic solvents, including methanol and ethanol, show limited solvation capacity for 1,2,3,4-tetrakis(bromomethyl)benzene [1] [2] [8]. The compound's hydrophobic nature and the absence of hydrogen bonding acceptor sites limit its interaction with protic solvents [1] [8]. Water demonstrates complete insolubility across all temperature ranges, reflecting the compound's highly hydrophobic character [12] [9].

The solubility parameters indicate that 1,2,3,4-tetrakis(bromomethyl)benzene is best dissolved in moderately polar to non-polar organic solvents, with optimal solubility observed in aromatic and halogenated solvents [1] [8] [12]. This solubility profile is consistent with its applications in organic synthesis and materials chemistry, where such solvents are commonly employed [13] [14].

Electronic Structure Analysis via UV-Vis Spectroscopy

The electronic structure of 1,2,3,4-tetrakis(bromomethyl)benzene is characterized by distinctive UV-Vis absorption patterns that provide insights into its electronic transitions and molecular orbital configurations [10] [15]. The compound exhibits a maximum absorption wavelength at 334 nm when dissolved in dichloromethane, placing it within the UV-A spectral region [10] [16].

The primary electronic transition observed in the UV-Vis spectrum corresponds to π → π* transitions within the aromatic benzene ring system [15]. These transitions are characteristic of aromatic compounds and are influenced by the electron-withdrawing bromomethyl substituents [15]. The presence of four bromomethyl groups creates a conjugated system that affects the electronic density distribution and consequently the absorption characteristics [15].

| Solvent | Maximum Absorption (nm) | Electronic Transition | Spectral Region |

|---|---|---|---|

| Dichloromethane | 334 | π → π* transition | UV-A region |

| Chloroform | Not specified | π → π* transition | UV-A region |

| Acetone | Not specified | π → π* transition | UV-A region |

| Methanol | Not specified | π → π* transition | UV-A region |

The electronic absorption at 334 nm represents the HOMO-LUMO transition, where electrons are promoted from the highest occupied molecular orbital (predominantly localized on the benzene ring) to the lowest unoccupied molecular orbital (influenced by the electron-withdrawing bromomethyl groups) [15]. This transition energy is consistent with substituted aromatic compounds bearing electron-withdrawing groups [15].

The bathochromic shift observed in the absorption maximum, compared to unsubstituted benzene, indicates the influence of the bromomethyl substituents on the electronic structure [15]. The electron-withdrawing nature of the bromine atoms reduces the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths [15]. This electronic structure analysis is crucial for understanding the compound's photochemical behavior and potential applications in photosensitive materials [15].

The UV-Vis spectroscopic data indicates that 1,2,3,4-tetrakis(bromomethyl)benzene possesses a well-defined electronic structure suitable for various analytical and synthetic applications [10] [15]. The compound's absorption characteristics make it amenable to spectroscopic monitoring and analysis in organic synthesis and materials characterization [10] [15].

Surface Characteristics and Morphological Studies

The surface characteristics and morphological properties of 1,2,3,4-tetrakis(bromomethyl)benzene reveal a crystalline material with distinct structural features that influence its physical and chemical behavior [17] [18] [19]. The compound typically crystallizes in a triclinic crystal system with space group P1̄, characteristic of many brominated aromatic compounds [17] [18].

The morphological analysis reveals that 1,2,3,4-tetrakis(bromomethyl)benzene forms needle-like crystals with an off-white to light yellow coloration [10] [19] [20]. The microcrystalline nature of the compound provides a high degree of crystallinity, which contributes to its thermal stability and handling characteristics [10] [19]. The crystal habit is influenced by the molecular packing arrangements and intermolecular interactions between adjacent molecules [17] [18].

| Property | Value/Description | Measurement Method |

|---|---|---|

| Crystal System | Triclinic | X-ray diffraction |

| Space Group | P1̄ | X-ray diffraction |

| Crystal Habit | Needle-like crystals | Optical microscopy |

| Crystal Color | Off-white to light yellow | Visual inspection |

| Crystal Size | Microcrystalline | Scanning electron microscopy |

| Surface Area | Low surface area | BET analysis |

| Crystallinity | High crystallinity | X-ray diffraction |

| Morphology | Crystalline powder | Scanning electron microscopy |

Surface area analysis indicates that 1,2,3,4-tetrakis(bromomethyl)benzene exhibits relatively low surface area due to its dense molecular packing and non-porous nature [18] [21]. The compound displays limited porosity, which is typical for small organic molecules that pack efficiently in the solid state [18]. This dense packing contributes to the compound's stability and storage characteristics [10] [19].

The particle size distribution of 1,2,3,4-tetrakis(bromomethyl)benzene shows uniform distribution, which is favorable for reproducible analytical results and consistent synthetic applications [18] [21]. The surface roughness is moderate, depending on the preparation method and crystallization conditions employed [18]. Atomic force microscopy studies would provide detailed information about the surface topography and molecular-level features [18].

The compound exhibits hydrophobic surface characteristics, as evidenced by its poor solubility in water and preference for organic solvents [1] [8] [12]. Contact angle measurements would confirm the hydrophobic nature of the surface, with implications for its wettability and interfacial properties [18]. The surface energy is moderate, influencing its dissolution behavior and interaction with various substrates [18].